Guanidine, carbonate

Overview

Description

Guanidine carbonate is a versatile compound with various applications in multiple industries . It possesses distinct properties such as high melting point, good solubility in water, and strong organic alkali properties . It is employed as a strong organic alkali, organic intermediate, in soap and cosmetic products, and in the textile industry .

Synthesis Analysis

Guanidine carbonate can be synthesized from cyanamide as raw materials, reacting with carbon dioxide and ammonia in one step . Another synthesis method involves the reaction of propargyl alcohols with carbon dioxide in supercritical carbon dioxide or in acetonitrile with gaseous carbon dioxide in the presence of organic bases as catalysts .

Molecular Structure Analysis

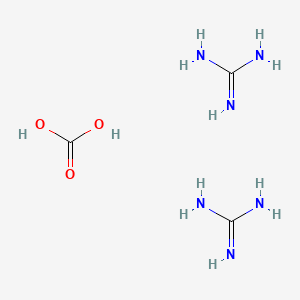

The molecular formula of Guanidine carbonate is C3H12N6O3 and its molecular weight is 180.1658 . The IUPAC Standard InChI is InChI=1S/C3H12N6O3/c4-2(5,6)11-1(10)12-3(7,8)9/h4-9H2 .

Chemical Reactions Analysis

Guanidine carbonate acts as a strong base, readily reacting with both organic and inorganic compounds . It has been shown to have a strong interaction with CO2 . The non-covalent G⋯CO2 complex can transform to a strongly interacting G–CO2 covalent complex under the influence of multiple molecules of G and CO2 .

Physical And Chemical Properties Analysis

Guanidine carbonate is a crystalline powder that is white to almost white in color . It has a high melting point, exceeding 300°C . Its density is measured at 1.25, indicating its relatively high mass per unit volume . It has a pKa value of 12.5 at 20°C, indicating its strong basic nature .

Scientific Research Applications

Cancer Therapy

Guanidine carbonate, in combination with curcumin, is used in the development of nanocarriers for cancer therapy. A study on guanidine–curcumin complex-loaded amine-functionalised hollow mesoporous silica nanoparticles (GuC-HMSNAP) demonstrated its potential in inducing cell death in MCF-7 breast cancer cells. The nanocarrier facilitates the efficient release of drugs and shows promise in breast cancer therapy (Viswanathan et al., 2022).

Acceleration of Resin Reaction

Guanidine carbonate acts as an accelerator for phenol-formaldehyde (PF) resins. This characteristic is valuable in the manufacture of wood particleboard, where it helps increase the ultimate strength of resin bonds. The substance provides glue-mix pot lives of several days, making it practical for pre-mixing with resin before use (Zhao et al., 2000).

Corrosion Inhibition

In the field of corrosion science, guanidine carbonate has been studied as an organic corrosion inhibitor for steel in concrete. The research focused on the efficiency of guanidine as a corrosion inhibitor and its penetration into concrete under the influence of an electrical field, demonstrating its potential in preserving infrastructure integrity (Sawada et al., 2005).

Therapeutic Applications

Guanidine compounds, including carbonate, are noted for their versatility in therapeutic applications. They are found in a variety of pharmaceuticals and cosmetics. The biological activities and therapeutic uses of guanidine derivatives are crucial for researchers in drug discovery and include applications in central nervous system therapies, anti-inflammatory agents, anti-diabetic treatments, and chemotherapeutics (Sa̧czewski & Balewski, 2013).

Optical Properties in Thin Films

Guanidine carbonate thin films have been explored for their linear and non-linear optical properties. These properties are significant for applications in optical devices, where guanidine carbonate's ability to modify refractive indices and absorption coefficients is of interest (K. et al., 2019).

Synthesis of Guanidines

The synthesis of guanidines, where guanidine carbonate can play a role, is an area of research with implications in the creation of chemical receptors and catalysts. Advances in the synthesis methods highlight the importance of guanidine compounds in chemical research, especially in creating complex molecular structures (Linton et al., 2000).

Mechanism of Action

Target of Action

Guanidine carbonate, also known as “Guanidine, carbonate”, primarily targets the acetylcholine release mechanism in nerve impulses . It is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It also interacts with several other targets such as Aldehyde dehydrogenase, mitochondrial , Ribonuclease pancreatic , DNA , Disks large homolog 4 , Lysozyme , Guanidinoacetate N-methyltransferase , and Arginase .

Mode of Action

Guanidine carbonate acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound is a strong organic base existing primarily as guanidium ions at physiological pH .

Biochemical Pathways

Guanidine carbonate affects the biochemical pathways related to the release of acetylcholine and the rates of depolarization and repolarization of muscle cell membranes . It is also involved in the metabolism of proteins, as it is found in the urine as a normal product of protein metabolism .

Pharmacokinetics

Guanidine carbonate is rapidly absorbed and distributed in the body .

Safety and Hazards

Future Directions

Guanidine carbonate has potential applications in the extraction of uranium from seawater . The new ionic covalent organic frameworks (iCOFs) named COF-DG containing the guanidine groups was designed and synthesized via Schiff base reaction between diaminoguanidine hydrochloride and 1,3,5-triformylphloroglucinol . The adsorption performance indicated that the COF-DG possessed an uptake capacity of 65.6 mg g−1 toward the [UO2(CO3)3]4− .

properties

IUPAC Name |

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIAPHVBRDNOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029189 | |

| Record name | Guanidine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

593-85-1 | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diguanidinium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3394X3G2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)